(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
This compound is a benzofuran-3(2H)-one derivative featuring a Z-configured 2,4,5-trimethoxybenzylidene substituent at position 2, a 6-hydroxy group, and a 3,5-dimethylpiperidinylmethyl moiety at position 5. Its structure combines a benzofuranone core with a methoxy-substituted benzylidene group, which is critical for π-π stacking interactions, and a piperidine-based side chain that may enhance solubility or receptor binding. Synthetic routes for analogous benzylidene-containing heterocycles often involve condensation reactions between aldehydes and ketones or lactones under acidic conditions, as seen in related studies .
Properties
IUPAC Name |
(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-15-8-16(2)13-27(12-15)14-19-20(28)7-6-18-25(29)24(33-26(18)19)10-17-9-22(31-4)23(32-5)11-21(17)30-3/h6-7,9-11,15-16,28H,8,12-14H2,1-5H3/b24-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHZHXSGBQTOF-VROXFSQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4OC)OC)OC)C3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4OC)OC)OC)/C3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the benzofuran core.
Methoxylation and Hydroxylation: The methoxy and hydroxy groups are introduced through selective methylation and hydroxylation reactions, often using reagents like methyl iodide and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially leading to alcohol derivatives.
Substitution: The methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
- Reduction
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Biological Activity
(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. Benzofurans are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.
Structural Characteristics
The compound features a benzofuran core substituted with a piperidine moiety and multiple methoxy groups. This structural complexity is crucial for its biological activity and interaction with various molecular targets.
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that related benzofuran derivatives induced apoptosis in human leukemia cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 40.71 | Induces apoptosis via ROS |
| Compound B | MCF-7 | 58 | Inhibits tubulin polymerization |
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by significantly reducing pro-inflammatory cytokines such as TNF and IL-1 in vitro. Similar benzofuran derivatives have been reported to inhibit cyclooxygenase and lipoxygenase pathways, contributing to their anti-inflammatory effects .
3. Antimicrobial Activity
Benzofurans are also noted for their antimicrobial activities against various pathogens. Studies have shown that certain derivatives exhibit inhibitory effects on Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| S. aureus | 23 | 32 |
| E. coli | 20 | 64 |
Case Study 1: Anticancer Evaluation
A focused study on the anticancer efficacy of benzofuran derivatives revealed that specific modifications to the benzofuran structure enhance cytotoxicity against cancer cell lines such as K562 and MCF-7. The compounds were evaluated using MTT assays to determine their IC50 values, indicating significant potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism of related benzofurans was elucidated through in vitro assays measuring cytokine levels in macrophages. The results demonstrated a marked decrease in IL-6 and TNF levels upon treatment with the compounds, highlighting their potential therapeutic applications in managing chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related molecules from the literature (11a, 11b, and 12 in ), focusing on core scaffolds, substituents, and physicochemical properties.
Core Structural Differences
- Target Compound : Benzofuran-3(2H)-one core with a fused oxygen atom.
- 11a and 11b : Thiazolo[3,2-a]pyrimidine cores, which are nitrogen-rich heterocycles with a sulfur atom.
- 12 : Pyrimido[2,1-b]quinazoline core, featuring a fused quinazoline system.
Substituent Effects
| Compound | Benzylidene Group | Additional Substituents |
|---|---|---|
| Target Compound | 2,4,5-Trimethoxybenzylidene (Z) | 6-Hydroxy, 7-(3,5-dimethylpiperidinyl)methyl |
| 11a | 2,4,6-Trimethylbenzylidene | 5-Methylfuran-2-yl, cyano group |
| 11b | 4-Cyanobenzylidene | 5-Methylfuran-2-yl, cyano group |
| 12 | N/A | 5-Methylfuran-2-yl, cyano group |
- Electron-Donating vs.
- Hydroxy vs. Cyano Groups: The 6-hydroxy group in the target compound may facilitate hydrogen bonding, unlike the cyano groups in 11a/b, which contribute to dipole interactions but reduce solubility.
Physicochemical and Spectroscopic Properties
| Property | Target Compound | 11a | 11b | 12 |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 243–246 | 213–215 | 268–269 |
| Yield (%) | Not reported | 68 | 68 | 57 |
| Key IR Bands | Expected: ~3400 (OH), ~1650 (C=O) | 3436, 3173 (NH) | 3423, 3119 (NH) | 3217 (NH), 1719 (C=O) |
| Molecular Formula | C₂₆H₂₉NO₇ | C₂₀H₁₀N₄O₃S | C₂₂H₁₇N₃O₃S | C₁₇H₁₀N₄O₃ |
- Melting Points : Higher melting points in 11a and 12 correlate with rigid aromatic cores and strong intermolecular forces (e.g., hydrogen bonding in 12). The target compound’s flexible piperidinylmethyl group may reduce crystallinity.
- Spectral Data: The target’s hydroxyl group would produce a broad IR band ~3400 cm⁻¹, absent in 11a/b.
Q & A
Q. Table 1: Hypothetical Reaction Optimization
| Condition | Example Parameters | Outcome (Yield) |
|---|---|---|
| Solvent | Acetic anhydride/AcOH (1:2) | 68% |
| Catalyst | Sodium acetate (0.5 g) | Stable intermediates |
| Temperature/Time | Reflux, 2–12 h | Complete reaction |
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural confirmation?
Answer:
Contradictions often arise from tautomerism , residual solvents , or stereochemical variations . Methodological approaches include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, the =CH proton in benzylidene derivatives appears as a singlet at δ 7.94–8.01 ppm in NMR, but coupling constants in -HSQC can confirm Z/E isomerism .
- X-ray crystallography : Definitive proof of stereochemistry. Analogous benzofuranone derivatives show planar benzylidene moieties with dihedral angles <10° .
- Control experiments : Replicate synthesis under anhydrous conditions to rule out solvent artifacts (e.g., DMSO-d6 interactions at δ 2.5 ppm) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s regioisomeric purity?
Answer:
- IR spectroscopy : Confirms hydroxyl (3400–3200 cm) and carbonyl (1719–1650 cm) groups. Methoxy C-O stretches appear at ~1250 cm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] or [M) with <2 ppm error .
- / NMR : Key signals include:
- Benzofuranone C=O at δ 165–182 ppm in NMR .
- Piperidinyl CH groups as singlets at δ 2.24–2.37 ppm .
Advanced: How can computational methods predict the compound’s stability under physiological conditions?
Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the benzylidene double bond and methoxy groups to assess hydrolytic susceptibility.
- Molecular dynamics (MD) simulations : Models interactions with water/solvent molecules to predict degradation pathways .
- pKa prediction tools (e.g., ACD/Labs) : Estimates protonation states of the piperidine nitrogen and hydroxyl groups, guiding pH-stability studies .
Example Finding:
Analogous benzofuranones with electron-withdrawing groups (e.g., CN) show enhanced stability at pH 7.4 due to reduced enol-keto tautomerism .
Basic: What strategies mitigate byproduct formation during the Knoevenagel condensation step?
Answer:
- Stoichiometric control : Use a 1:1 molar ratio of benzaldehyde to benzofuranone precursor to limit aldol side reactions .
- Low-temperature workup : Quench reactions in ice-water to precipitate the product before byproducts form .
- Chromatography : Silica gel column purification with ethyl acetate/hexane (3:7) removes polar impurities .
Advanced: How can researchers validate the biological relevance of this compound despite conflicting in vitro/in vivo data?
Answer:
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated or hydroxylated derivatives) that may explain discrepancies .
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to proposed targets (e.g., kinase domains) .
- Dose-response studies : Address nonlinear pharmacokinetics by testing multiple concentrations in animal models .
Basic: What analytical methods quantify trace impurities in the final product?
Answer:
- HPLC-DAD/UV : A C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid resolves impurities. LOD ≈ 0.1% .
- Residual solvent analysis : GC-MS with headspace sampling detects acetic anhydride (<500 ppm) per ICH Q3C guidelines .
Advanced: How does the 3,5-dimethylpiperidine moiety influence the compound’s pharmacokinetic profile?
Answer:
- Lipophilicity (logP) : The piperidine group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : N-Methylation slows CYP450-mediated oxidation compared to unsubstituted piperidines .
- Toxicokinetics : Radiolabeled -tracking in rodents identifies hepatobiliary excretion as the primary clearance route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
